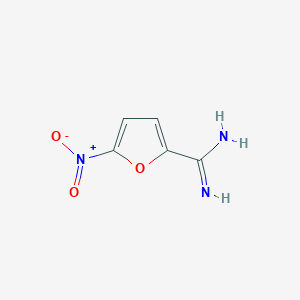
5-Nitrofuran-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitrofuran-2-carboximidamide: is a chemical compound belonging to the nitrofuran class, characterized by a furan ring substituted with a nitro group and a carboximidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrofuran-2-carboximidamide typically involves nitration of furan derivatives followed by subsequent reactions to introduce the carboximidamide group. The nitration process usually requires strong nitrating agents such as nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls to ensure consistent product quality. The use of continuous flow reactors can enhance production efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 5-Nitrofuran-2-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like ammonia or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or their derivatives.
Reduction: Production of amines or amides.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry and Biology: 5-Nitrofuran-2-carboximidamide is used as a building block in the synthesis of biologically active compounds. Its derivatives have been explored for their antimicrobial and antifungal properties, making it valuable in pharmaceutical research.
Medicine: The compound has shown potential as an antimicrobial agent, with studies investigating its efficacy against various pathogens. Its mechanism of action involves interfering with bacterial DNA synthesis, leading to cell death.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable intermediate in organic synthesis.
Mecanismo De Acción
The mechanism by which 5-Nitrofuran-2-carboximidamide exerts its effects involves the disruption of bacterial DNA synthesis. The nitro group in the compound is reduced within the bacterial cell, forming reactive intermediates that bind to DNA and inhibit its replication and transcription processes. This leads to bacterial cell death.
Molecular Targets and Pathways:
DNA Gyrase: Inhibition of DNA gyrase, an enzyme crucial for DNA supercoiling.
Topoisomerase IV: Interference with topoisomerase IV, another enzyme involved in DNA replication.
Comparación Con Compuestos Similares
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: A nitrofuran-based antimicrobial agent.
Nitrofurazone: Used in topical antiseptics and wound dressings.
Uniqueness: 5-Nitrofuran-2-carboximidamide stands out due to its specific structure, which allows for unique reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis.
Propiedades
Fórmula molecular |
C5H5N3O3 |
|---|---|
Peso molecular |
155.11 g/mol |
Nombre IUPAC |
5-nitrofuran-2-carboximidamide |
InChI |
InChI=1S/C5H5N3O3/c6-5(7)3-1-2-4(11-3)8(9)10/h1-2H,(H3,6,7) |
Clave InChI |
KWKCQUKDPDARNH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


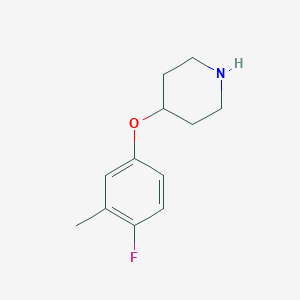
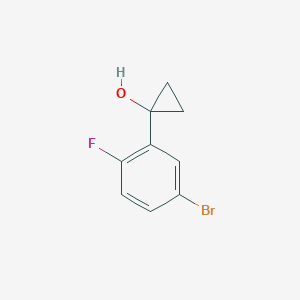
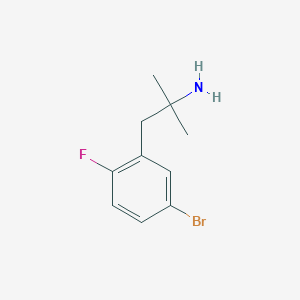
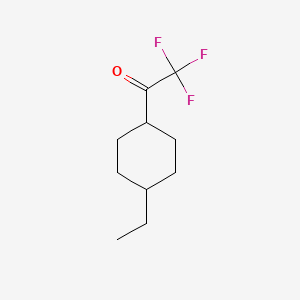
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde](/img/structure/B15322516.png)
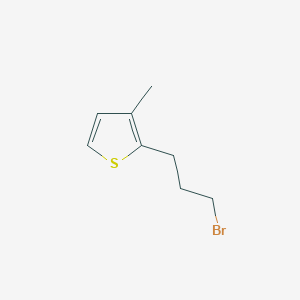
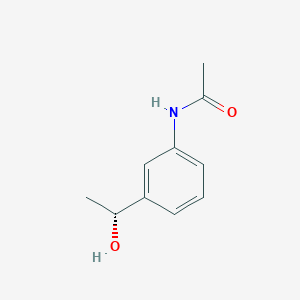

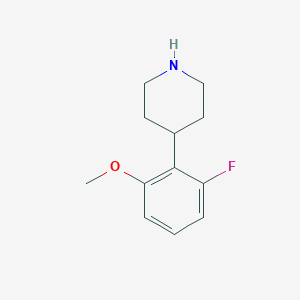
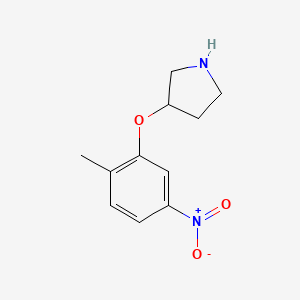
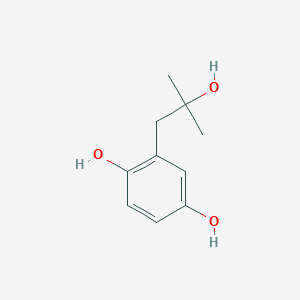

![[1-(Dimethylamino)cyclopentyl]methanolhydrochloride](/img/structure/B15322567.png)
![(1-(Benzo[b]thiophen-3-ylmethyl)cyclopropyl)methanamine](/img/structure/B15322581.png)
